

# Application Notes and Protocols for Evaluating ATRIPLA® in Treatment-Naive HIV Patients

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## Compound of Interest

Compound Name: ATRIPLA

Cat. No.: B130373

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These application notes provide a framework for the clinical evaluation of **ATRIPLA®** (efavirenz/emtricitabine/tenofovir disoproxil fumarate), a fixed-dose combination antiretroviral medication for the treatment of HIV-1 infection in treatment-naive adult patients. The included protocols are based on methodologies employed in pivotal clinical trials that established the efficacy and safety profile of this regimen.

## Introduction

**ATRIPLA®** is a single-tablet, once-daily regimen that combines three antiretroviral drugs with distinct mechanisms of action to suppress HIV-1 replication.<sup>[1]</sup> Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI), while emtricitabine and tenofovir disoproxil fumarate are nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs).<sup>[1]</sup> This combination therapy targets the HIV reverse transcriptase enzyme, a critical component for the conversion of viral RNA into DNA, thereby inhibiting the viral replication cycle.<sup>[1][2]</sup> Clinical trials have demonstrated the potent and durable antiretroviral activity of **ATRIPLA®** in treatment-naive patients.

## Key Clinical Trials Overview

Two key clinical trials that established the efficacy and safety of the components of **ATRIPLA®** in treatment-naive HIV-1 infected patients are Study 934 and the AIDS Clinical Trials Group (ACTG) Study 5142.

- Study 934: This was a prospective, open-label, randomized, multicenter study that compared the efficacy and safety of efavirenz in combination with a fixed-dose combination of emtricitabine and tenofovir DF versus efavirenz with a fixed-dose combination of zidovudine and lamivudine in treatment-naïve HIV-1 infected subjects.[\[3\]](#)[\[4\]](#)
- ACTG 5142: This was a large, randomized, open-label study that compared three antiretroviral regimens for the initial treatment of HIV-1 infection: efavirenz plus two NRTIs, lopinavir/ritonavir plus two NRTIs, and an NRTI-sparing regimen of efavirenz plus lopinavir/ritonavir.[\[5\]](#)[\[6\]](#)

## Data Presentation

The following tables summarize the key efficacy and safety data from Study 934 and ACTG 5142.

**Table 1: Efficacy Outcomes in Treatment-Naïve Patients (Study 934)**

Outcome	Emtricitabine + Tenofovir DF + Efavirenz (n=257)	Zidovudine/Lamivu dine + Efavirenz (n=254)	p-value
HIV-1 RNA <400 copies/mL at Week 48	84%	73%	0.002
HIV-1 RNA <50 copies/mL at Week 48	80%	70%	-
Mean Increase in CD4+ Cell Count from Baseline at Week 48 (cells/mm <sup>3</sup> )	190	158	0.002

Data sourced from Study 934 results.[\[7\]](#)[\[8\]](#)

**Table 2: Efficacy Outcomes in Treatment-Naïve Patients (ACTG 5142)**

Outcome	Efavirenz + 2 NRTIs	Lopinavir/ritonavir + 2 NRTIs
Time to Virologic Failure (HR; 95% CI)	0.53 (0.39-0.72)	-
HIV-1 RNA <50 copies/mL at Week 96	89%	77%
Median Increase in CD4+ Cell Count from Baseline at Week 96 (cells/mm <sup>3</sup> )	241	285

Data sourced from ACTG 5142 results.[\[6\]](#)[\[9\]](#)

**Table 3: Selected Adverse Events in Treatment-Naïve Patients (Study 934)**

Adverse Event	Emtricitabine + Tenofovir DF + Efavirenz	Zidovudine/Lamivudine + Efavirenz
Discontinuation due to Adverse Events	5%	11%
Nausea	9%	27%
Fatigue	9%	16%
Anemia	<1%	10%

Data sourced from Study 934 results.

**Table 4: Lipid Abnormalities in Treatment-Naïve Patients (ACTG 5142)**

Lipid Parameter (Median Change from Baseline)	Efavirenz + 2 NRTIs	Lopinavir/ritonavir + 2 NRTIs
Total Cholesterol (mg/dL)	+24	+54
Triglycerides (mg/dL)	+17	+85

Data sourced from ACTG 5142 results.

## Experimental Protocols

### Protocol 1: Quantification of HIV-1 RNA in Plasma (Viral Load)

**Objective:** To quantify the number of copies of HIV-1 RNA in patient plasma samples using a real-time reverse transcription-polymerase chain reaction (RT-PCR) assay.

**Principle:** This assay involves the reverse transcription of viral RNA into complementary DNA (cDNA), followed by the amplification of a specific target sequence within the HIV-1 genome using real-time PCR. The amount of amplified product is measured in real-time using fluorescent probes, and the initial quantity of viral RNA is determined by comparison to a standard curve.

**Materials:**

- Blood collection tubes with EDTA anticoagulant
- Centrifuge
- Plasma storage tubes
- RNA extraction kit (e.g., guanidinium isothiocyanate-acid phenol method)
- Reverse transcriptase enzyme
- DNA polymerase (Taq polymerase)
- Primers and probes specific for a conserved region of the HIV-1 genome (e.g., gag or LTR)

- Deoxynucleotide triphosphates (dNTPs)
- Real-time PCR instrument
- HIV-1 RNA standards of known concentrations

Procedure:

- **Sample Collection and Processing:** a. Collect whole blood in EDTA tubes. b. Centrifuge the blood sample to separate plasma from cellular components. c. Carefully collect the plasma and store at -80°C until analysis.
- **RNA Extraction:** a. Extract viral RNA from plasma samples using a validated RNA extraction kit according to the manufacturer's instructions.
- **Reverse Transcription:** a. Prepare a master mix containing reverse transcriptase, dNTPs, and reverse primer. b. Add the master mix to the extracted RNA and incubate to synthesize cDNA.
- **Real-Time PCR:** a. Prepare a PCR master mix containing DNA polymerase, dNTPs, forward and reverse primers, and a fluorescently labeled probe. b. Add the cDNA to the PCR master mix. c. Perform real-time PCR using a thermal cycler with fluorescence detection. The cycling conditions should be optimized for the specific primers and probe set.
- **Data Analysis:** a. Generate a standard curve by plotting the cycle threshold (Ct) values of the known standards against the logarithm of their concentrations. b. Determine the concentration of HIV-1 RNA in the patient samples by interpolating their Ct values on the standard curve. c. Results are typically reported as copies of HIV-1 RNA per milliliter of plasma.

## Protocol 2: CD4+ T-Cell Count by Flow Cytometry

**Objective:** To determine the absolute number of CD4+ T-lymphocytes in a whole blood sample using flow cytometry.

**Principle:** This method uses fluorescently labeled monoclonal antibodies that specifically bind to the CD4 protein on the surface of T-helper cells. A flow cytometer is then used to count the

number of cells that are positive for the CD4 marker.

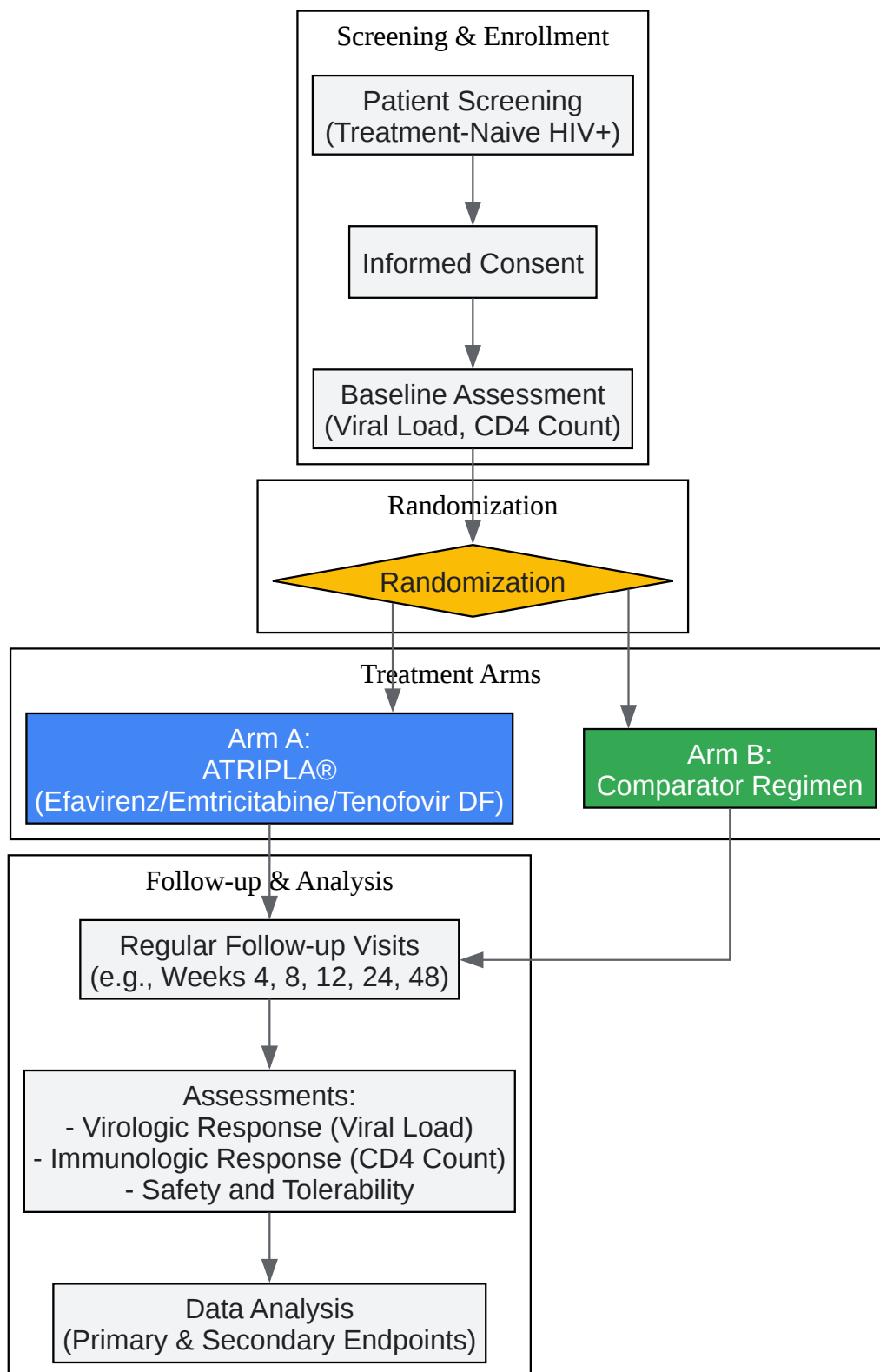
#### Materials:

- Blood collection tubes with EDTA anticoagulant
- Flow cytometer
- Monoclonal antibodies: Anti-CD4 (labeled with a fluorochrome, e.g., PE) and Anti-CD45 (labeled with a different fluorochrome, e.g., FITC)
- Lysing solution (to lyse red blood cells)
- Sheath fluid for the flow cytometer
- Calibration beads

#### Procedure:

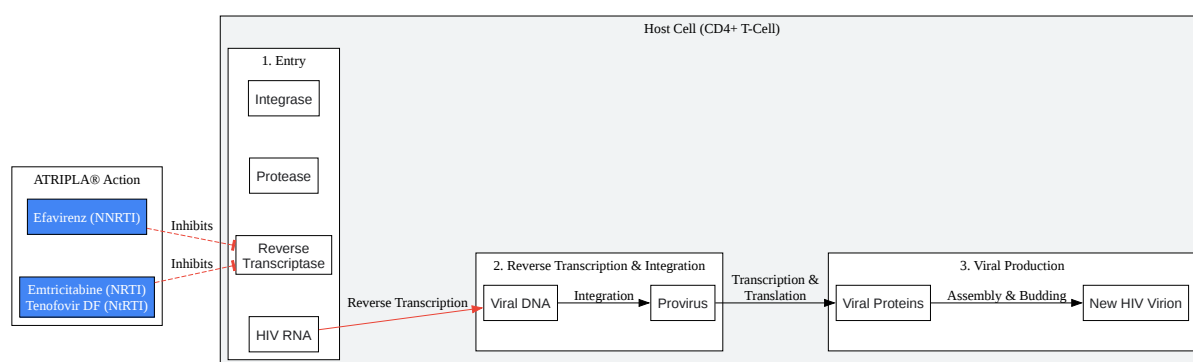
- Sample Collection: a. Collect whole blood in EDTA tubes.
- Staining: a. Add a specific volume of whole blood to a test tube. b. Add the fluorescently labeled anti-CD4 and anti-CD45 antibodies to the tube. c. Vortex gently and incubate in the dark at room temperature for 15-20 minutes.
- Lysis: a. Add the lysing solution to the tube to lyse the red blood cells. b. Incubate for a specified time according to the manufacturer's instructions.
- Flow Cytometry Analysis: a. Run the sample on the flow cytometer. b. Set up a gating strategy to first identify the lymphocyte population based on their forward and side scatter properties, and then further gate on the CD45-positive cells. c. Within the lymphocyte gate, identify the population of cells that are positive for the CD4 marker.
- Data Analysis: a. The flow cytometer software will calculate the percentage of CD4+ T-cells within the lymphocyte population. b. The absolute CD4+ T-cell count is calculated by multiplying the percentage of CD4+ T-cells by the total lymphocyte count obtained from a complete blood count (CBC). The result is expressed as cells per cubic millimeter (cells/mm<sup>3</sup>).

## Mandatory Visualizations



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Caption: A simplified workflow of a randomized clinical trial evaluating **ATRIPLA®** in treatment-naïve HIV patients.



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Caption: Mechanism of action of **ATRIPLA®** components on the HIV-1 replication cycle.

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